2-amino-1-ethyl-1H-1,3-benzodiazole-5-carbonitrile
Overview
Description
2-amino-1-ethyl-1H-1,3-benzodiazole-5-carbonitrile is an organic compound with the CAS Number: 1379351-42-4 . It has a molecular weight of 186.22 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-amino-1-ethyl-1H-benzimidazole-5-carbonitrile . The InChI code for this compound is 1S/C10H10N4/c1-2-14-9-4-3-7 (6-11)5-8 (9)13-10 (14)12/h3-5H,2H2,1H3, (H2,12,13) .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature .Scientific Research Applications
Synthesis and Fluorescent Properties
One notable application involves the synthesis of oxazolo[4',5':5,6]pyrido[1,2-a]-benzimidazole derivatives, which are investigated for their fluorescent properties. Such compounds are synthesized through a series of condensation reactions, with the potential use as fluorescent whitening agents for polyester fibers, indicating their importance in material science and textile engineering (Rangnekar & Rajadhyaksha, 1986).
Antioxidant and Antimicrobial Activities
Another area of application is in the development of novel compounds with significant antioxidant and antimicrobial activities. Derivatives of benzotriazole, for example, have been synthesized and tested for these properties, demonstrating the chemical's potential in pharmaceutical applications and the development of new treatments or preservatives (Al-Omran, El-Khair, & Mohareb, 2002).
Novel Heterocyclic Derivatives
The compound also serves as a building block in the synthesis of novel heterocyclic derivatives like pyrrolo[3′,4′:3,4]pyrido[1,2-a]benzimidazoles, highlighting its utility in the creation of complex organic molecules with potential applications in drug discovery and synthetic chemistry (Tereshchenko, Tolmachev, & Tverdokhlebov, 2004).
Synthesis of Pyrazole Derivatives
Furthermore, the compound is instrumental in the facile synthesis of pyrazole-4-carbonitrile derivatives, showcasing its versatility in chemical reactions and the potential to generate a variety of biologically active molecules. Such derivatives have been explored for their reactivity and potential in generating new compounds with possible pharmacological activities (Ali et al., 2016).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Mechanism of Action
Target of Action
It’s worth noting that compounds with similar structures, such as imidazole derivatives, have been reported to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Mode of Action
Similar compounds, such as imidazole derivatives, are known to interact with various biological targets, leading to a wide range of effects .
Biochemical Pathways
Imidazole derivatives, which share a similar structure, are known to impact a variety of biochemical pathways, contributing to their diverse biological activities .
Result of Action
Compounds with similar structures have been reported to exhibit a wide range of biological activities .
Action Environment
Such factors can significantly impact the effectiveness of similar compounds .
properties
IUPAC Name |
2-amino-1-ethylbenzimidazole-5-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-14-9-4-3-7(6-11)5-8(9)13-10(14)12/h3-5H,2H2,1H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYDFJWBVRKLCCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C#N)N=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1379351-42-4 | |
Record name | 2-amino-1-ethyl-1H-1,3-benzodiazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.